molecular formula C23H21ClN4O3 B11183770 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11183770
M. Wt: 436.9 g/mol
InChI Key: HVTIVEVFQSGPIZ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and substituted with chlorophenyl and ethoxy-hydroxyphenyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives.

    Substitution Reactions: The chlorophenyl and ethoxy-hydroxyphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzene and ethoxyphenol under specific conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.

    Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to 6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines and related heterocyclic compounds. These compounds share structural similarities but differ in their substituents and specific biological activities. Examples include:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    1,2,4-Triazolo[1,5-c]pyrimidine: Studied for its enzyme inhibitory activities.

    1,2,4-Triazino[4,3-a]quinoxalines: Investigated for their antimicrobial and anticancer potential.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-9-(3-ethoxy-4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H21ClN4O3/c1-2-31-20-11-14(5-8-18(20)29)22-21-17(27-23-25-12-26-28(22)23)9-15(10-19(21)30)13-3-6-16(24)7-4-13/h3-8,11-12,15,22,29H,2,9-10H2,1H3,(H,25,26,27)

InChI Key

HVTIVEVFQSGPIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=NC=NN25)O

Origin of Product

United States

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